(5-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
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Overview
Description
[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid, also known as pseudouridine 5’-phosphate, is a phosphorylated nucleoside derivative. It is a significant compound in the field of biochemistry and molecular biology due to its role in RNA modification and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid typically involves the phosphorylation of pseudouridine. The process can be carried out using various phosphorylating agents under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphonic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can introduce different functional groups to the molecule .
Scientific Research Applications
Chemistry
In chemistry, [5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound plays a crucial role in RNA modification. It is involved in the formation of pseudouridine, which is essential for the proper functioning of various RNA molecules. This modification enhances the stability and function of RNA, making it a vital component in genetic research .
Medicine
In medicine, [5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid has potential therapeutic applications. It is being studied for its role in antiviral therapies and as a potential treatment for genetic disorders involving RNA malfunction .
Industry
Industrially, this compound can be used in the production of nucleic acid-based products, including diagnostic tools and therapeutic agents. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid involves its incorporation into RNA molecules. It modifies the RNA structure by introducing pseudouridine, which enhances the stability and function of the RNA. This modification affects various molecular pathways, including protein synthesis and gene expression .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-phosphate: Similar in structure but lacks the pseudouridine modification.
Cytidine 5’-phosphate: Another nucleoside phosphate with different base and functional properties.
Thymidine 5’-phosphate: Contains a thymine base instead of uracil, leading to different biological functions.
Uniqueness
The uniqueness of [5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid lies in its pseudouridine modification. This modification provides enhanced stability and functionality to RNA molecules, making it a critical component in various biological processes and potential therapeutic applications.
Properties
IUPAC Name |
[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-5-4(2-19-21(16,17)18)20-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H2,16,17,18)(H2,10,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBMOJGXNHLLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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